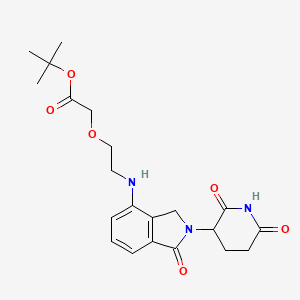![molecular formula C12H12O2 B13352185 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one](/img/structure/B13352185.png)
3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one is a chemical compound with the molecular formula C12H12O2. It is an intermediate in the synthesis of various pharmaceutical agents, including Palonosetron, a 5-HT3 antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting.
Méthodes De Préparation
The synthesis of 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one typically involves the reaction of β-tetralones with α,β-unsaturated aldehydes in the presence of diphenylprolinol silyl ether. This method yields 2,3,5,6-tetrahydro-1-alkyl/aryl-1H-benzo[f]chromen-3-ol derivatives with high chemical yields and enantioselectivities . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is an intermediate in the synthesis of Palonosetron, which is used to prevent chemotherapy-induced nausea and vomiting.
Industry: It is used in the production of various chemical products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one involves its role as an intermediate in the synthesis of Palonosetron. Palonosetron works by blocking the action of serotonin at 5-HT3 receptors, which are involved in triggering nausea and vomiting. The molecular targets and pathways involved include the serotonin receptors in the central nervous system.
Comparaison Avec Des Composés Similaires
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one can be compared with other similar compounds such as:
3A,4,5,6-Tetrahydro-1H,3H-naphtho[1,8-cd]pyran-1-one: This compound is also an intermediate in the synthesis of Palonosetron and shares similar chemical properties.
1,3,3a,4,5,6-Hexahydronaphtho[1,8-cd]pyran: Another structurally similar compound with comparable chemical behavior.
The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of Palonosetron, making it crucial for the pharmaceutical industry.
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
3-oxatricyclo[7.3.1.05,13]trideca-1(12),9(13),10-trien-2-one |
InChI |
InChI=1S/C12H12O2/c13-12-10-6-2-4-8-3-1-5-9(7-14-12)11(8)10/h2,4,6,9H,1,3,5,7H2 |
Clé InChI |
LSEVFEBTWFXXKS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2COC(=O)C3=CC=CC(=C23)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352116.png)

![(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13352130.png)



![2-([1,1'-Biphenyl]-4-yl)propan-2-amine hydrochloride](/img/structure/B13352166.png)
![2-{[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352176.png)
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde](/img/structure/B13352182.png)



